molecular formula C18H18N6OS2 B287759 5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile

5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile

Cat. No. B287759
M. Wt: 398.5 g/mol
InChI Key: ILLLYMIOBLCTQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as "Compound X" in the scientific literature.

Mechanism of Action

The exact mechanism of action of Compound X is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to inhibit the growth of cancer cells and the replication of certain viruses. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using Compound X in lab experiments is its potent and specific activity. It has been shown to have a high degree of selectivity for its target enzymes and signaling pathways. However, one limitation is that it can be difficult to obtain and synthesize in large quantities, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on Compound X. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of viral infections, such as COVID-19. Additionally, further studies are needed to fully understand the mechanism of action of Compound X and its potential side effects.

Synthesis Methods

The synthesis of Compound X involves several steps, including the reaction of 3,4-dimethylphenol with 2-chloro-4-methylsulfanyl-6-(pyrimidin-4-yl)pyridine, followed by the reaction of the resulting compound with 5-amino-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile. The final product is obtained after purification and isolation steps.

Scientific Research Applications

Compound X has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In addition, it has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.

properties

Product Name

5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile

Molecular Formula

C18H18N6OS2

Molecular Weight

398.5 g/mol

IUPAC Name

5-amino-1-[6-(3,4-dimethylphenoxy)-2-methylsulfanylpyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carbonitrile

InChI

InChI=1S/C18H18N6OS2/c1-10-5-6-12(7-11(10)2)25-15-8-14(21-18(22-15)27-4)24-16(20)13(9-19)17(23-24)26-3/h5-8H,20H2,1-4H3

InChI Key

ILLLYMIOBLCTQD-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OC2=NC(=NC(=C2)N3C(=C(C(=N3)SC)C#N)N)SC)C

Canonical SMILES

CC1=C(C=C(C=C1)OC2=NC(=NC(=C2)N3C(=C(C(=N3)SC)C#N)N)SC)C

Origin of Product

United States

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